methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate
Description
The compound "methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate" is a heterocyclic molecule featuring a benzoate ester core linked via an acetamido bridge to a 6,7-dihydrothiazolo[5,4-c]pyridine ring. This bicyclic system is further substituted with a furan-3-carboxamido group.
Properties
IUPAC Name |
methyl 4-[[2-[2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-29-20(28)13-2-4-15(5-3-13)22-18(26)11-25-8-6-16-17(10-25)31-21(23-16)24-19(27)14-7-9-30-12-14/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,22,26)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCWIFMUZSWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a complex organic compound notable for its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown potential in medicinal chemistry, particularly in therapeutic applications against various diseases.
Chemical Structure and Properties
- Molecular Formula : C21H20N4O5S
- Molecular Weight : 440.5 g/mol
- CAS Number : 1428355-41-2
The structure includes a thiazole ring, which is linked to a furan moiety and an acetamido group. This unique arrangement contributes to its biological activity and pharmacological potential.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The thiazole ring may interact with specific enzymes or receptors involved in cancer cell growth. Modifications in the furan or thiazole parts can significantly alter the pharmacodynamics and pharmacokinetics of these compounds .
Antimicrobial Activity
This compound has potential antimicrobial properties. Similar thiazole derivatives have been reported to exhibit antibacterial and antifungal activities:
- Target Pathways : These compounds may inhibit fatty acid biosynthesis pathways, making them attractive candidates for developing new antibacterial agents .
In Vitro Studies
- Cytotoxicity : In vitro studies have demonstrated that certain thiazole derivatives can effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cells. For example, a related compound showed IC50 values of 6.2 μM against HCT-116 cells and varying effectiveness against MCF-7 cells .
- Antibacterial Activity : Compounds similar to this compound have been tested against pathogenic bacteria with positive results, indicating their potential as new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Key starting materials include furan derivatives and thiazole precursors.
- Reaction Conditions : Conditions such as temperature and solvent choice are critical for optimizing yield and purity.
- Characterization Techniques : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Dihydrothiazolo[5,4-c]pyridine Core
(a) (9H-Fluoren-9-yl)methyl Derivatives ()
Compounds 2a and 3a share the 6,7-dihydrothiazolo[5,4-c]pyridine core but differ in substituents:
- 2a : Features a (9H-fluoren-9-yl)methyl group and a tert-butoxycarbonyl (Boc)-protected pyrrolidine.
- 3a: Replaces the Boc group with a cyano-pyrrolidine.
- Comparison : The target compound replaces the fluorenylmethyl group with a benzoate ester and incorporates a furan-3-carboxamido substituent. This modification likely enhances solubility and alters bioactivity due to the polar ester and electron-rich furan .
(b) Protein Degradation Probe ()
A derivative containing the dihydrothiazolo[5,4-c]pyridine core linked to a benzamido group (NGV2 ) is used in oxysterol metabolism studies. The target compound’s acetamido benzoate moiety may similarly facilitate interactions with protein targets, though its furan group could direct distinct binding preferences .
Thiazolo-Pyrimidine Derivatives with Furan Substituents ()
Compounds 11a and 11b are thiazolo[3,2-a]pyrimidines substituted with methylfuran and aromatic aldehydes:
- Structural Differences : The target compound uses a dihydrothiazolo[5,4-c]pyridine instead of a pyrimidine-fused thiazole.
- Functional Insights: Compounds 11a and 11b exhibit antimicrobial and antitumor activities, attributed to the conjugated system and nitrile groups.
Antiplatelet Agents: Clopidogrel and Derivatives ()
Clopidogrel (methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) shares a bicyclic scaffold but substitutes thieno[3,2-c]pyridine for thiazolo[5,4-c]pyridine:
- The target’s benzoate ester and furan substituents introduce distinct steric and electronic properties compared to clopidogrel’s chlorophenyl group.
- Functional Impact : Clopidogrel’s antiplatelet activity relies on irreversible P2Y12 receptor inhibition. The target compound’s structure may favor reversible binding or alternative targets .
Comparative Data Table
Q & A
Q. Table 1: Key Analytical Techniques for Synthesis Validation
| Technique | Purpose | Example Parameters | Reference |
|---|---|---|---|
| ¹H NMR | Confirm amide bond formation | δ 7.8–8.2 ppm (aromatic protons) | |
| HPLC | Purity assessment | C18 column, 70:30 acetonitrile/water | |
| HRMS | Molecular formula verification | m/z 512.1874 [M+H]⁺ |
Q. Table 2: Common Degradation Pathways
| Condition | Degradation Product | Detection Method |
|---|---|---|
| Hydrolysis | 4-aminobenzoic acid | LC-MS (m/z 138) |
| Oxidation | Thiazole sulfoxide | NMR (δ 3.1–3.3 ppm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
